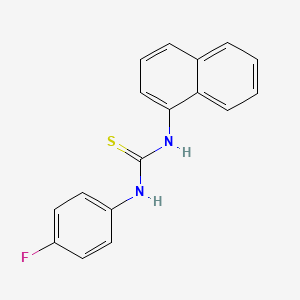

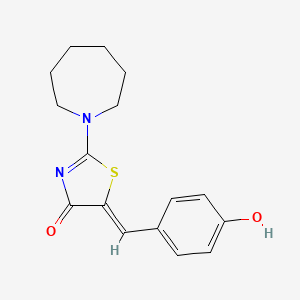

![molecular formula C14H12ClN3 B5565646 (3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is an organic compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has shown promising activity against Mycobacterium tuberculosis (Mtb), the bacteria causing tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The structure-activity relationship (SAR) exploration of the aromatic ring on C-3 led to the development of amine-substituted 3-arylimidazo[1,2-a]pyridine analogs .Molecular Structure Analysis

The molecular structure of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is attached to a 3-chlorophenyl group and a methylamine group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .科学的研究の応用

Electrochemical Synthesis Applications

The electrochemical [4 + 1] tandem sp3(C–H) double amination process provides a direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, which are prominent in pharmaceuticals, through a one-step electrochemical tandem reaction. This method is an efficient alternative to traditional multi-step processes, highlighting its significance in simplifying the production of complex pharmaceutical moieties (Wang et al., 2022).

Synthesis for Medicinal Chemistry

A convenient two-step synthesis approach has been developed for 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines. This synthesis method is particularly suitable for creating combinatorial libraries, demonstrating the compound's versatility in adapting to three-dimensional binding sites of biological targets, which is crucial for drug development (Schmid, Schühle, & Austel, 2006).

Biological Screening and Activity

The synthesis and biological screening of 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Metal-free Synthesis Approaches

Research has also focused on developing metal-free synthesis methods for imidazo[1,2-a]pyridines and their derivatives, demonstrating a sustainable approach to synthesizing these complex molecules. These methods emphasize the efficient formation of C-N, C-O, and C-S bonds, critical for diversifying the structures and functions of imidazo[1,2-a]pyridine derivatives for various applications, including medicinal chemistry (Cao et al., 2014).

Anticorrosive Properties

Interestingly, imidazo[1,2-a]pyridine derivatives have also been investigated for their anticorrosive properties. A study on the inhibition performance of novel imidazo[4,5-b]pyridine derivatives against mild steel corrosion demonstrated high inhibition performance, indicating their potential use in industrial applications to protect metals from corrosion (Saady et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for the research on “(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine” could involve further exploration of the structure-activity relationship to improve its anti-Mtb activities while reducing its cytotoxicity . Additionally, the development of new synthetic strategies could also be a focus of future research .

特性

IUPAC Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRHWWOTIPRZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

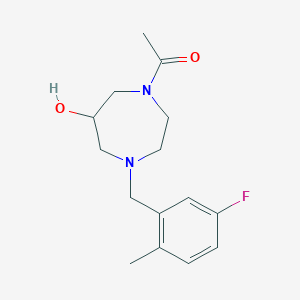

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

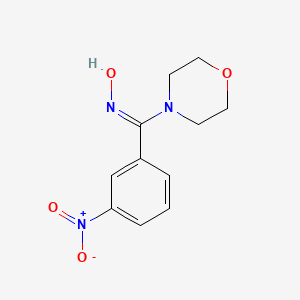

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

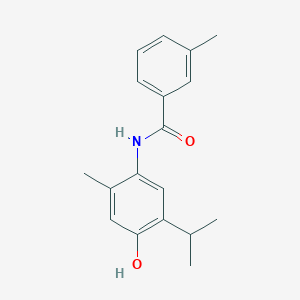

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)